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Introduction

PQR620 is a novel, potent, and selective ATP-competitive inhibitor of the mechanistic target of

rapamycin (mTOR) kinase, with inhibitory activity against both mTOR complex 1 (mTORC1)

and mTORC2.[1][2] Developed as a second-generation mTOR inhibitor, it demonstrates high

selectivity for mTOR over phosphoinositide 3-kinases (PI3Ks) and a wide panel of other protein

and lipid kinases.[1][3] A key characteristic of PQR620 is its ability to penetrate the blood-brain

barrier, making it a promising therapeutic candidate for central nervous system (CNS) disorders

in addition to its anti-cancer properties.[1][2][4] Preclinical studies have demonstrated its

efficacy in various in vivo models following oral administration, including models for ovarian

carcinoma, non-small cell lung cancer (NSCLC), lymphoma, and neurological conditions like

tuberous sclerosis complex and epilepsy.[1][2][3][5]

Data Presentation
Table 1: Pharmacokinetic Parameters of PQR620 Following Oral Administration in Mice[6]
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Parameter C57BL/6J Mice (50 mg/kg)

Time to Cmax (Plasma) 30 minutes

Cmax (Plasma) 4.8 µg/mL

Time to Cmax (Brain) 30 minutes

Cmax (Brain) 7.7 µg/mL

Time to Cmax (Muscle) 2 hours

Cmax (Muscle) 7.6 µg/mL

Half-life (t1/2) (Plasma & Brain) ~5 hours

AUC0-8h (Plasma) 20.5 µgh/mL

AUC0-8h (Brain) 30.6 µgh/mL

AUC0-8h (Muscle) 32.3 µg*h/mL

Brain/Plasma Ratio ~1.6

Table 2: In Vivo Efficacy and Tolerability of PQR620[6]
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Animal Model Indication Dosing Regimen Key Findings

OVCAR-3 Xenograft

(Mouse)
Ovarian Carcinoma Daily, oral

Significant inhibition of

tumor growth.[1][6]

pNSCLC-1 Xenograft

(SCID Mouse)

Non-Small Cell Lung

Cancer
Daily, oral

Potent inhibition of

primary NSCLC

xenograft growth.[5]

Tuberous Sclerosis

Complex (Mouse

Model)

Epilepsy Not specified
Attenuation of

epileptic seizures.[2]

C57BL/6J Mice Tolerability Single dose

Maximum Tolerated

Dose (MTD) = 150

mg/kg.[6]

Rats Tolerability 14-day GLP study

MTD = 30 mg/kg.

Good tolerability with

minor toxicities.[6]

Experimental Protocols
Protocol 1: Pharmacokinetic and Pharmacodynamic (PK/PD) Evaluation of Orally Administered

PQR620 in Mice

This protocol is based on methodologies described in preclinical evaluations of PQR620.[6]

Animal Model:

Species: Male C57BL/6J mice.

Housing: Standard housing conditions with a 12-hour light/dark cycle, and ad libitum

access to food and water.

Acclimatization: Allow animals to acclimatize for at least one week before the experiment.

Compound Formulation and Administration:
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Formulation: Prepare a homogenous suspension of PQR620 in a suitable vehicle (e.g.,

0.5% methylcellulose in water).

Dose: Administer a single oral dose of 50 mg/kg via gavage.

Sample Collection:

Timepoints: Collect samples at 0.5, 1, 2, 4, 8, and 24 hours post-administration.

Blood Collection: At each timepoint, collect blood samples via cardiac puncture or tail vein

into tubes containing an appropriate anticoagulant (e.g., EDTA). Centrifuge at 2000 x g for

10 minutes at 4°C to separate plasma.

Tissue Collection: Following blood collection, euthanize the animals and immediately

harvest brain and thigh muscle tissues. Rinse tissues with cold phosphate-buffered saline

(PBS), blot dry, and snap-freeze in liquid nitrogen.

Storage: Store all plasma and tissue samples at -80°C until analysis.

Bioanalysis (Pharmacokinetics):

Sample Preparation: Perform protein precipitation or liquid-liquid extraction on plasma and

homogenized tissue samples to extract PQR620.

Quantification: Use a validated LC-MS/MS (Liquid Chromatography with tandem mass

spectrometry) method to quantify the concentration of PQR620 in each sample.

Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, t1/2, AUC) using

appropriate software (e.g., Phoenix WinNonlin).

Pharmacodynamic Analysis:

Tissue Homogenization: Homogenize brain or tumor tissue samples in lysis buffer

containing protease and phosphatase inhibitors.

Western Blotting: Determine the levels of phosphorylated and total mTOR pathway

proteins (e.g., p-S6, p-4E-BP1, p-AKT) via Western blot analysis to confirm target

engagement and pathway inhibition at different timepoints.
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Protocol 2: In Vivo Efficacy Evaluation in a Human Ovarian Carcinoma (OVCAR-3) Xenograft

Model

This protocol is a generalized representation based on descriptions of PQR620's efficacy

studies.[1][6]

Cell Culture:

Culture OVCAR-3 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum

and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

Animal Model:

Species: Female immunodeficient mice (e.g., SCID or athymic nude mice), 6-8 weeks old.

Housing and Acclimatization: As described in Protocol 1.

Tumor Implantation:

Cell Preparation: Harvest OVCAR-3 cells during the exponential growth phase and

resuspend in sterile PBS or Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.

Implantation: Subcutaneously inject the cell suspension into the right flank of each mouse.

Tumor Growth Monitoring and Study Initiation:

Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3

days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

Randomization: When tumors reach a mean volume of approximately 100-150 mm³,

randomize the animals into treatment and vehicle control groups.

Treatment:

Formulation: Prepare PQR620 as described in Protocol 1.

Administration: Administer PQR620 or vehicle control daily via oral gavage.
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Monitoring: Continue to monitor tumor volume and body weight throughout the study.

Study Endpoint and Analysis:

Endpoint: The study may be terminated when tumors in the control group reach a

predetermined size, or after a specified duration of treatment.

Tissue Collection: At the end of the study, euthanize the animals and excise the tumors.

Weigh the tumors and preserve a portion in formalin for immunohistochemistry and snap-

freeze the remainder for pharmacodynamic analysis (e.g., Western blotting).

Data Analysis: Compare the mean tumor volumes and weights between the treatment and

control groups to determine the anti-tumor efficacy of PQR620.
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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